1-Bromo-2,5,8,11,14-heptadecapentayne

Description

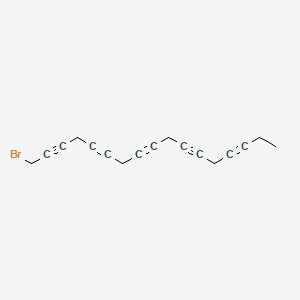

Structure

3D Structure

Properties

IUPAC Name |

1-bromoheptadeca-2,5,8,11,14-pentayne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2,5,8,11,14,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBFPYHDYCGDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC#CCC#CCC#CCC#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Brominated Polyynes

Electronic Structure Characterization by Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within conjugated systems like polyynes. The extended π-system of 1-Bromo-2,5,8,11,14-heptadecapentayne gives rise to characteristic absorption bands that are sensitive to the length of the carbon chain and the nature of the end groups.

The electronic absorption spectra of polyynes are dominated by π → π* transitions. youtube.comnih.gov As the number of conjugated triple bonds in the polyyne chain increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. nih.gov This reduction in the HOMO-LUMO gap is a direct consequence of the delocalization of π-electrons over the extended sp-hybridized carbon framework. youtube.comnih.gov

For a series of polyynes, a systematic red-shift (bathochromic shift) of the longest wavelength absorption maximum (λ_max) is observed with increasing chain length. researchgate.net This trend is a hallmark of extended π-conjugation. Research on various polyyne systems has demonstrated that for each additional acetylenic unit, the λ_max shifts to a longer wavelength by approximately 35 nm. researchgate.net The intensity of these absorptions also tends to increase with chain length, reflecting a higher probability of the electronic transition. The spectra often exhibit vibrational fine structure, which is indicative of strong coupling between the electronic and vibrational states of the molecule. researchgate.net

Table 1: Effect of Conjugation Length on UV-Vis Absorption in Polyynes

| Number of Acetylenic Units | Compound Type | Approximate λ_max (nm) |

|---|---|---|

| 2 | Diyne | ~240 |

| 3 | Triyne | ~275 |

| 4 | Tetrayne | ~310 |

| 5 | Pentayne | ~345 |

| 6 | Hexayne | ~380 |

This table illustrates the general trend of bathochromic shift with increasing number of conjugated triple bonds in polyynes. The values are approximate and can be influenced by solvent and end groups. Data is generalized from trends observed in polyyne series. researchgate.net

The bathochromic shift observed in the UV-Vis spectra of polyynes is a quantifiable phenomenon that can be used to model the electronic properties of an infinitely long carbon chain, known as carbyne. nih.gov By plotting the absorption maxima of a homologous series of polyynes against the reciprocal of the chain length, it is possible to extrapolate to an infinite chain length (1/L → 0).

Vibrational Analysis via Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound, allowing for the identification of characteristic functional groups and the elucidation of intermolecular interactions. spectroscopyonline.com

The most prominent feature in the vibrational spectra of polyynes is the collective stretching mode of the carbon-carbon triple bonds, often referred to as the "Effective Conjugation Coordinate" (ECC) mode. polimi.it This mode is typically observed in the Raman spectrum as a very strong band in the region of 1800-2200 cm⁻¹. polimi.it The frequency of the ECC mode is sensitive to the length of the polyyne chain, generally decreasing as the conjugation length increases.

Other characteristic vibrational modes for a bromo-terminated polyyne would include:

C≡C Stretching: While the collective ECC mode is the most intense, individual C≡C stretching vibrations can sometimes be resolved as weaker bands.

C-H Stretching: If a terminal alkyne were present, a sharp C-H stretching band would appear around 3300 cm⁻¹ in the IR spectrum. For this compound, which is expected to have a terminal bromine, this band would be absent.

CH₂ Stretching and Bending: The methylene (B1212753) groups in the heptadeca- chain will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region and bending (scissoring) vibrations around 1465 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for Brominated Polyynes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Expected Intensity |

|---|---|---|---|

| C≡C Collective Stretch (ECC) | 1800 - 2200 | Raman | Strong |

| CH₂ Asymmetric Stretch | ~2925 | IR & Raman | Medium-Strong |

| CH₂ Symmetric Stretch | ~2855 | IR & Raman | Medium |

| CH₂ Bending (Scissoring) | ~1465 | IR & Raman | Medium |

| C-Br Stretch | 500 - 600 | IR & Raman | Medium-Strong |

This table provides a generalized overview of the expected vibrational frequencies for a long-chain brominated polyyne. The exact positions can vary based on the specific molecular environment and intermolecular interactions. spectroscopyonline.compolimi.it

The precise frequencies of the vibrational modes in this compound are not only indicative of its covalent structure but are also influenced by weaker intermolecular interactions. spectroscopyonline.com For instance, studies on polyynes in different physical states (solution vs. solid) have shown shifts in the vibrational frequencies, which can be attributed to solid-state packing effects and intermolecular forces. polimi.it

The polarization of the C≡C bonds, induced by the electron-withdrawing bromine atom and the alkyl chain, can lead to the activation of the ECC mode in the IR spectrum, where it is typically weak or forbidden in symmetrical polyynes. polimi.it The simultaneous appearance of a strong ECC band in both Raman and IR spectra can suggest a significant dipole moment along the polyyne chain. polimi.it

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Purity Assessment

NMR spectroscopy is an indispensable tool for confirming the molecular structure and assessing the purity of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Due to the lack of specific experimental data for this compound, the expected chemical shifts are based on general values for similar structural motifs. The methylene protons adjacent to the bromine atom and the alkyne groups would be the most deshielded among the aliphatic protons. The sp-hybridized carbons of the alkyne chain would resonate in a distinct region of the ¹³C NMR spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -CH₂Br | ~3.4 - 3.6 | Deshielded by bromine. |

| ¹H | -C≡C-CH₂-C≡C- | ~2.2 - 2.5 | Adjacent to two triple bonds. |

| ¹H | Alkyl Chain (-CH₂-) | ~1.2 - 1.6 | Standard aliphatic region. |

| ¹³C | -CH₂Br | ~30 - 35 | Attached to bromine. |

| ¹³C | -C≡C- | ~65 - 90 | sp-hybridized carbons. |

| ¹³C | Alkyl Chain (-CH₂-) | ~20 - 35 | Standard aliphatic region. |

These are estimated chemical shift values based on analogous structures. The actual values may vary depending on the solvent and other experimental conditions.

X-ray Single-Crystal Diffraction for Molecular Geometry and Solid-State Architecture

As of the latest literature surveys, a complete single-crystal X-ray diffraction analysis for this compound has not been publicly reported. The inherent reactivity and potential instability of long, unsubstituted polyynes can make the growth of high-quality single crystals suitable for X-ray diffraction challenging. However, extensive studies on related long-chain polyynes and their derivatives provide a strong basis for understanding the expected structural characteristics of this molecule.

Detailed Research Findings

Research into the crystal structures of various polyynes reveals several key features that are anticipated to be present in this compound.

Molecular Geometry: The fundamental structure of a polyyne is a linear chain of sp-hybridized carbon atoms. In an idealized, isolated molecule, the carbon backbone would be perfectly linear with C-C≡C and ≡C-C-C angles of 180°. However, in the solid state, intermolecular forces and crystal packing effects often lead to deviations from perfect linearity. wikipedia.org

For synthetic polyynes with eight or more repeating alkyne units, a smoothly curved or helical backbone is often observed in the crystalline state. wikipedia.org For example, the X-ray structure of a triisopropylsilyl-capped octayne (-(C≡C)₈-) revealed a significant bend of 25-30 degrees in the carbon chain. This curvature allows for more efficient packing in the crystal lattice, often with the bulky end-groups of adjacent molecules nesting into the concave side of the bent backbone. wikipedia.org Given that this compound is a pentayne (containing five alkyne units), it is on the cusp of where such bending becomes more pronounced.

The bond lengths within the polyyne chain are expected to show a distinct pattern of alternation between shorter triple bonds and longer single bonds. Theoretical studies and experimental data from related compounds confirm this bond length alternation persists even in very long chains.

Solid-State Architecture: The solid-state packing of polyynes is heavily influenced by the nature of the terminal groups. In the case of this compound, the terminal bromine atom would play a significant role in directing the intermolecular interactions. Halogen bonding, a non-covalent interaction between the electrophilic region of the bromine atom and a nucleophilic site on an adjacent molecule, could be a prominent feature in its crystal packing.

Studies on brominated organic molecules have shown that bromine can participate in various intermolecular interactions that influence the supramolecular assembly. rsc.org The crystal packing of polyynes is a critical factor in their solid-state stability, as close proximity between the reactive polyyne chains of neighboring molecules can facilitate topochemical polymerization. Therefore, the packing arrangement adopted by this compound would be a balance between maximizing stabilizing intermolecular interactions and minimizing destabilizing close contacts between the carbon-carbon triple bonds.

In the absence of specific crystallographic data for this compound, the following table provides typical bond lengths and angles for polyyne chains derived from studies on related molecules.

| Parameter | Description | Expected Value (Å or °) |

| C≡C | Carbon-carbon triple bond length | ~1.21 Å |

| C-C | Carbon-carbon single bond length | ~1.37 Å |

| C-Br | Carbon-bromine bond length | ~1.82 Å |

| C-C≡C | Angle along the polyyne chain | ~175-180° |

Note: These are generalized values and the actual parameters for this compound could vary based on its specific crystalline environment.

Theoretical and Computational Investigations of 1 Bromo 2,5,8,11,14 Heptadecapentayne and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic properties of molecules like 1-bromo-2,5,8,11,14-heptadecapentayne, for which experimental data may be scarce. These computational methods provide deep insights into the electronic structure, stability, and spectroscopic characteristics of such complex systems.

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of polyynes and their derivatives. rsc.org DFT calculations, particularly with functionals like B3LYP, have been successfully employed to optimize the molecular structures of various brominated organic compounds and predict their thermodynamic properties. researchgate.netrsc.org For analogous systems like cyanopolyynes, DFT has been used to study their electronic structure and the dynamics of charge transfer. rsc.org

The bromination of conjugated systems has been shown to influence their adsorption characteristics and electronic properties, as demonstrated in studies on brominated diphenyl ethers on graphyne surfaces. researchgate.net These studies indicate that the number and position of bromine atoms can significantly alter the electronic landscape of the molecule. In the case of this compound, the terminal bromine atom is expected to induce a significant dipole moment and alter the charge distribution along the carbon chain, impacting its reactivity and intermolecular interactions. DFT calculations are crucial for quantifying these effects. researchgate.net

HOMO-LUMO Gap Analysis and Electronic Band Gap Extrapolation

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that determine a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity, kinetic stability, and electronic transport properties of a molecule. For polyynes, the HOMO-LUMO gap is known to decrease as the chain length increases. researchgate.net This trend has been computationally verified for various polyyne systems. researchgate.net

Table 1: Calculated HOMO-LUMO Gaps for Unsubstituted Polyynes (H-(C≡C)n-H)

| Number of Acetylene (B1199291) Units (n) | HOMO-LUMO Gap (eV) |

| 2 | 6.5 |

| 4 | 4.8 |

| 6 | 3.9 |

| 8 | 3.3 |

| 10 | 2.9 |

This table presents generalized theoretical data for unsubstituted polyynes to illustrate the trend of decreasing HOMO-LUMO gap with increasing chain length. The values are representative and can vary based on the computational method and basis set used.

Molecular Geometry Optimization and Conformational Analysis

Studies on substituted polyacetylenes have shown that the introduction of different functional groups can lead to interesting structural variations in both the ground and excited states. nih.govresearchgate.net Computational analysis of related brominated compounds has demonstrated good agreement between calculated and experimental geometries, validating the accuracy of these theoretical methods. banglajol.info Conformational analysis of this compound would involve exploring the potential energy surface with respect to bond rotations and angles to identify the most stable geometric isomers.

Vibrational Frequency Calculations and Spectroscopic Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure and bonding. Theoretical vibrational frequency calculations are essential for the interpretation and assignment of experimental spectra. mdpi.comaps.org For terminal alkynes, the C≡C stretching frequency is a characteristic and sensitive probe of the local molecular environment. nih.govresearchgate.net

In the case of this compound, the vibrational spectrum is expected to be rich with modes corresponding to the C-H stretching, C≡C stretching, C-C stretching, and C-Br stretching, as well as various bending and torsional modes. DFT calculations can predict the frequencies and intensities of these vibrational modes with a reasonable degree of accuracy, especially when scaled to correct for systematic errors. researchgate.netmdpi.com The calculated vibrational spectra of brominated reservoir species from atmospheric studies have shown good agreement with experimental values, highlighting the reliability of these computational approaches. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Brominated Alkynes

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H (alkynyl) | Stretching | 3300 - 3320 |

| C≡C | Stretching | 2100 - 2260 |

| C-Br | Stretching | 500 - 650 |

This table provides a generalized range of predicted vibrational frequencies for the key functional groups present in a molecule like this compound, based on data from analogous compounds.

Molecular Dynamics Simulations of Polyyne Behavior

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase or interacting with their environment over time. nih.govarxiv.org MD simulations can reveal information about the conformational dynamics, aggregation behavior, and interactions of polyyne chains.

For long-chain molecules like this compound, MD simulations could be used to investigate their self-assembly into larger structures, their interaction with surfaces, or their behavior in solution. The functionalization of polymers and their interactions with nanoparticles have been successfully studied using MD, providing a framework for how such simulations could be applied to halogenated polyynes. kashanu.ac.irmdpi.com These simulations would be crucial for understanding how the bromine substituent influences the intermolecular interactions and the resulting macroscopic properties of materials composed of these molecules.

Computational Design Principles for Halogenated Polyyne Architectures

The ability to computationally predict the properties of molecules allows for the rational design of new materials with desired characteristics. For halogenated polyynes, computational design principles can be established to tailor their electronic, optical, and self-assembly properties. mdpi.comchemrxiv.org

By systematically varying the length of the polyyne chain, the type and position of halogen substituents, and the nature of any other functional groups, a library of virtual compounds can be created and their properties calculated. This high-throughput screening approach can identify promising candidates for specific applications, such as molecular wires, nonlinear optical materials, or components in molecular electronic devices. The design of substituted fullerenes and graphene ribbons has demonstrated the power of this computational approach in creating novel materials with exceptional properties. chemrxiv.orgrsc.org For this compound and its analogues, computational design could explore the effects of increasing the number of bromine atoms, substituting with other halogens, or adding other functional groups to create a new generation of advanced materials.

Reactivity and Derivatization Strategies for Brominated Polyyne Scaffolds

Chemical Reactivity of Polyyne Chains

The polyyne chain, a sequence of alternating single and triple carbon-carbon bonds, is an electron-rich and sterically unhindered system. This structure makes it susceptible to a variety of reactions, particularly those involving electrophilic addition, oxidation, and photochemical processes. The reactivity of these chains is known to increase with their length researchgate.net.

Polyyne chains are highly susceptible to oxidation. Ozonolysis, a powerful oxidative cleavage reaction, can break the carbon-carbon triple bonds. The reaction of an alkyne with ozone (O₃), typically followed by a workup with water, results in the cleavage of the triple bond to form carboxylic acids youtube.comyoutube.com. For an internal alkyne unit (-C≡C-), this process yields two carboxylic acid molecules. For a terminal alkyne (H-C≡C-), the products are a carboxylic acid and carbon dioxide youtube.com.

The mechanism for the ozonolysis of alkynes is complex but is generally understood to proceed through a cycloaddition of ozone across the triple bond to form an unstable primary ozonide, which then rearranges and ultimately cleaves nih.gov. Given the five internal alkyne units in 1-Bromo-2,5,8,11,14-heptadecapentayne, complete ozonolysis would lead to the fragmentation of the polyyne backbone into smaller dicarboxylic and monocarboxylic acid fragments. The high oxidizing potential of ozone (E₀ = 2.07 V) ensures its high reactivity toward the electron-rich alkyne moieties jeeng.net.

Alkynes undergo halogenation reactions with reagents like chlorine (Cl₂) and bromine (Br₂). The addition of one equivalent of a halogen to an alkyne typically results in the formation of a trans-dihaloalkene masterorganicchemistry.com. This stereochemical outcome is explained by a mechanism involving a bridged halonium ion intermediate. The π-bond of the alkyne attacks the halogen molecule, forming a cyclic halonium ion and a halide anion masterorganicchemistry.comorganicchemistrytutor.com. The subsequent nucleophilic attack by the halide anion occurs from the side opposite the bridge, leading to an anti-addition product organicchemistrytutor.comwikipedia.org.

Alkynes generally react more slowly with electrophilic halogens than alkenes do masterorganicchemistry.com. With the addition of a second equivalent of the halogen, the resulting dihaloalkene can be further halogenated to yield a tetrahaloalkane masterorganicchemistry.comorganicchemistrytutor.com. For this compound, each of the five triple bonds can potentially react with bromine, leading to a complex mixture of partially or fully saturated polybrominated products depending on the stoichiometry of the reactants.

Polyynes are known to be photochemically active and can degrade upon exposure to ultraviolet (UV) radiation. Studies on various polyynes (from C₆H₂ to C₁₄H₂) have shown that they are readily photolyzed under inert atmospheres by UV light (e.g., at 254 nm) cambridge.org. This photolysis generally follows first- or pseudo-first-order kinetics cambridge.org. The presence of oxygen can significantly inhibit this degradation process, as oxygen can quench the excited triplet state that the polyynes are promoted to by UV photons cambridge.org.

These compounds are considered important for their role as UV radiation shields in certain planetary atmospheres, highlighting their strong interaction with UV light pnas.org. The rate of photolysis is dependent on the absorption coefficient of the specific polyyne u-pec.fr. The extensive conjugation in this compound suggests it would absorb strongly in the UV region and be susceptible to photochemical degradation or transformation unless properly shielded.

| Polyyne | Kinetic Rate Constant (k) in s⁻¹ |

|---|---|

| C₆H₂ | 3.2 x 10⁻⁴ |

| C₈H₂ | 3.0 x 10⁻³ |

| C₁₀H₂ | 4.6 x 10⁻³ |

| C₁₂H₂ | 3.8 x 10⁻³ |

| C₁₄H₂ | 3.5 x 10⁻³ |

The conjugated triple bonds of polyynes make them excellent substrates for cycloaddition reactions, which are powerful, atom-efficient methods for constructing cyclic molecules mdpi.com. Polyynes can participate in reactions such as the Diels-Alder [4+2] cycloaddition, where a diyne or triyne unit can react with a conjugated enyne mdpi.com. They are also known to undergo [2+2] cycloadditions, which can lead to dimerization researchgate.net.

Furthermore, the alkyne functionalities are utilized in cross-linking chemistry. A prominent example is the thiol-yne "click" reaction, where a thiol adds across a triple bond in the presence of a radical initiator, often triggered by UV light nih.gov. This reaction first produces a vinyl sulfide, which can then react with a second thiol to form a dithioether cross-link nih.gov. This susceptibility to cycloaddition and cross-linking makes brominated polyynes like this compound valuable for the synthesis of complex organic architectures and cross-linked polymer networks.

Functionalization and Derivatization Approaches

The terminal bromine atom provides a specific site for chemical modification, allowing for the selective functionalization of the polyyne scaffold without altering the conjugated backbone.

The bromoalkyne functionality is a key reactive handle for carbon-carbon bond formation and other nucleophilic substitution reactions.

Role of End-Groups in Modulating Reactivity

The bromo-alkynyl moiety itself is a reactive functional group. It can undergo nucleophilic substitution reactions, although the sp-hybridized carbon atom makes this less favorable than in saturated systems. More commonly, the bromine atom can be replaced through metal-halogen exchange, generating a highly reactive organometallic species that can then be quenched with various electrophiles.

The presence of a hydrogen atom at the other end of the polyyne chain (assuming the structure is not capped) would provide another site for reactivity. The terminal alkyne proton is weakly acidic and can be deprotonated with a strong base to form an acetylide. This acetylide is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. The interplay and selective reaction of the bromo and terminal alkyne end-groups would be a key challenge and opportunity in the synthetic chemistry of this molecule.

Mechanistic Studies of Polyyne Transformations

Given the lack of experimental data for this compound, any discussion of reaction mechanisms would be purely speculative and based on established principles of physical organic chemistry. Mechanistic studies of transformations involving this compound would likely focus on understanding the electronic effects of the extended polyyne chain on the reactivity of the terminal bromine and the internal triple bonds.

Computational chemistry could serve as a powerful tool to predict reaction pathways and transition state energies for various potential transformations. For instance, density functional theory (DFT) calculations could provide insights into the regioselectivity of additions to the internal alkynes and the activation barriers for cross-coupling reactions at the C-Br bond. Experimental mechanistic studies would likely involve kinetic analysis, isotopic labeling experiments, and the characterization of reaction intermediates using spectroscopic techniques.

Advanced Applications and Future Research Directions

Molecular Electronics and Optoelectronics

The rigid, linear structure and the extensive π-conjugation of polyynes make them prime candidates for components in molecular-scale electronic and optoelectronic devices. polimi.itresearchgate.net The terminal bromine atom in 1-Bromo-2,5,8,11,14-heptadecapentayne is expected to further modulate these properties.

Application as Molecular Wires for Charge Transport

Polyynes are considered quintessential molecular wires due to their rigid carbon backbone and the potential for high electrical conductivity. polimi.it Their ability to transport charge is fundamental to the development of molecular electronic devices. researchgate.net Charge transport through such molecules can occur via two primary mechanisms: coherent superexchange and incoherent charge hopping. youtube.com For a molecule to function as an effective wire, charge transport rates should ideally be independent of the molecule's length, a characteristic associated with the incoherent charge hopping mechanism. youtube.com

In the context of this compound, the extended polyyne chain provides a direct pathway for electron delocalization. The terminal bromine atom, being more electronegative than carbon, introduces a dipole moment and can influence the energy levels of the molecular orbitals, thereby affecting the charge injection and transport characteristics. Research on related systems suggests that the nature of the end-groups significantly impacts the conductance of molecular wires. mdpi.com The bromo-substituent could potentially be used to fine-tune the electronic coupling with electrode surfaces in a molecular junction, a critical factor in device performance.

Table 1: Comparison of Charge Transport Mechanisms

| Mechanism | Description | Length Dependence | Relevance to Molecular Wires |

| Coherent Superexchange | Tunneling mechanism where the charge does not occupy the molecular bridge. | Exponential decrease in transport rate with distance. | Less effective for longer wires. youtube.com |

| Incoherent Charge Hopping | Charge localizes on parts of the molecule and "hops" between sites. | Nearly distance-independent transport rate. | Desirable for effective molecular wires. youtube.comnih.gov |

Non-Linear Optical (NLO) Properties and Materials

Polyynes are known to exhibit significant third-order non-linear optical (NLO) properties, which increase with the length of the conjugated chain. polimi.itrsc.org This makes them attractive for applications in optical communications, data processing, and optical limiting. The molecular second hyperpolarizability (γ), a measure of the third-order NLO response, has been shown to increase as a power-law function of the number of acetylene (B1199291) units in polyyne series. rsc.org

The introduction of a bromine atom in this compound is anticipated to enhance its NLO properties. Studies on other organic conjugated compounds have demonstrated that bromo substituents can significantly improve molecular first-order hyperpolarizabilities (β) and macroscopic second-harmonic generation (SHG) efficiency. researchgate.netnih.gov The bromo group can also improve the thermal stability and optical transparency of the material, which are crucial for practical NLO devices. researchgate.netnih.gov Specifically, polyimides with bromo-containing chromophores have shown much higher macroscopic nonlinear optical coefficients compared to those with nitro or cyano groups, without sacrificing optical transparency. nih.gov Therefore, this compound is a promising candidate for the development of advanced NLO materials.

Organic Light-Emitting Diodes (OLEDs) and Electrochromic Materials

The tunable electronic and photophysical properties of polyynes suggest their potential use in organic light-emitting diodes (OLEDs) and electrochromic materials. researchgate.net The extent of conjugation and the nature of the end-groups can be tailored to control the HOMO-LUMO gap, which in turn determines the emission color in OLEDs and the color change in electrochromic devices. researchgate.net While specific research on polyynes in OLEDs is less common than for other conjugated polymers, their rigid structure could lead to high color purity.

For this compound, the long conjugated system is expected to result in absorption and emission in the visible range. The bromine atom can influence the electronic properties and potentially enhance intersystem crossing, which could be relevant for phosphorescent OLEDs. In electrochromic applications, the bromo-substituent could stabilize the radical ions formed during redox switching, potentially improving the stability and cyclability of the device.

Precursors in Complex Organic and Organometallic Synthesis

The terminal bromoalkyne functionality in this compound makes it a highly valuable and versatile precursor for the synthesis of more complex molecular architectures. Bromoalkynes are key intermediates in a variety of coupling reactions, allowing for the extension of the polyyne chain or the introduction of new functional groups.

Specifically, the carbon-bromine bond in this compound can readily participate in transition-metal-catalyzed cross-coupling reactions such as Sonogashira, Stille, and Suzuki couplings. researchgate.netacs.org This reactivity allows for the attachment of aryl, vinyl, or other alkynyl groups, leading to a vast array of new polyyne derivatives with tailored electronic and photophysical properties. For instance, coupling with a terminal alkyne (Sonogashira reaction) would extend the conjugation, while coupling with an organotin or organoboron reagent (Stille or Suzuki reaction) could introduce different end-capping groups to modulate solubility or self-assembly behavior.

Furthermore, bromo-substituted heterocycles, which can be synthesized from precursors like this compound, are important building blocks in medicinal chemistry and materials science. researchgate.net The reactivity of the bromo group also allows for its conversion into other functional groups, further expanding the synthetic utility of this compound. The use of such polyyne precursors is a key strategy in the bottom-up synthesis of novel carbon-rich materials. mdpi.com

Self-Assembly Driven Functionalization of Carbon Nanostructures

The functionalization of carbon nanostructures like graphene and carbon nanotubes (CNTs) is crucial for tailoring their properties and integrating them into functional devices. The self-assembly of molecules on these surfaces is a powerful bottom-up approach to achieve this. Halogenated organic molecules have been shown to form well-ordered two-dimensional nanostructures on surfaces, driven by interactions such as halogen bonding. researchgate.net

This compound, with its linear, rigid structure and terminal bromine atom, is an excellent candidate for the self-assembly-driven functionalization of carbon nanostructures. The long polyyne chain can interact with the graphitic surface of graphene or CNTs via π-π stacking interactions. The terminal bromine atom can participate in halogen bonding with other molecules or with specific sites on a functionalized surface, leading to the formation of highly ordered monolayers. The position and type of halogen substituent are known to significantly influence the resulting self-assembled patterns. researchgate.net Such ordered layers of polyynes could be used to modify the electronic properties of graphene, for example, by creating a well-defined molecular wire network on its surface. Halogenation has been explored as a method to tailor the properties of graphene, and the use of molecules like this compound offers a route to non-covalent functionalization. rsc.orghawaii.edu

Astrochemistry: Detection and Formation of Linear Carbon Chains in Interstellar Medium

Long-chain carbon molecules, including polyynes and cyanopolyynes, are known to exist in the interstellar medium (ISM) and circumstellar envelopes. nih.gov Their detection and the study of their formation pathways are key areas of astrochemistry, providing insights into the chemical complexity of the cosmos and the origins of organic matter. youtube.comwikipedia.org

While the direct detection of a brominated polyyne like this compound in the ISM has not been reported, its potential relevance to astrochemistry is twofold. Firstly, organobromine compounds are the most common organohalides found in nature, with significant amounts of bromomethane (B36050) and bromoform (B151600) released by marine organisms. elsevierpure.com The presence of bromine in the ISM is therefore plausible. Secondly, the study of how complex organic molecules form in the cold, diffuse environment of space is ongoing. Reactions on the surface of interstellar dust grains are thought to play a crucial role. youtube.com The reactivity of the bromoalkyne group in this compound suggests that it could be an intermediate in the gas-phase or grain-surface reactions that lead to the formation of larger, more complex organic molecules. The study of the reactivity of bromine radicals with dissolved organic matter also provides insights into potential reaction pathways in aqueous environments, which could be relevant to certain interstellar or planetary conditions.

Outlook and Future Research Challenges for Brominated Polyyne Chemistry

The progression of brominated polyyne chemistry is intrinsically linked to surmounting the core challenges of synthesis and stability, which in turn will enable detailed characterization and the realization of their technological potential in fields like molecular electronics and nanotechnology. wikipedia.org

A primary and formidable challenge is the inherent instability of the polyyne backbone; these molecules become increasingly reactive and difficult to synthesize as the chain length increases. nih.govmdpi.comresearchgate.net This instability often leads to cross-linking reactions, where the chains react with each other, transitioning from the desired sp-hybridized state to a more stable sp2-hybridized form. mdpi.compolimi.it While end-capping groups are a common strategy to stabilize these chains, the synthesis of longer polyynes (such as heptaynes and octaynes) can require complex synthetic approaches due to the reactive nature of many intermediates and products. researchgate.net For instance, the synthesis of rotaxanes—a strategy for stabilization—can be limited by the instability of starting materials like bromo-polyynes. acs.org

To address these stability issues, several innovative research directions are being pursued:

Supramolecular Encapsulation: A promising strategy to prevent cross-linking and enhance thermal stability is the mechanical encapsulation of the polyyne chain. tiktok.com This can be achieved by threading the polyyne through the cavity of macrocyclic molecules to form polyrotaxanes. acs.orgnih.govnih.govchemrxiv.org This "insulation" protects the reactive chain from its environment. acs.org Similarly, encapsulating polyynes within single-walled carbon nanotubes (SWCNTs) has been shown to stabilize the chains and allow for the formation of very long linear carbon structures. mdpi.comnih.gov

Masked Synthesis Strategies: To circumvent the reactivity of polyyne precursors during synthesis, researchers are developing methods using "masked" alkynes. In this approach, the reactive carbon-carbon triple bond is temporarily coordinated to a protective group, such as a cobalt complex. nih.govnih.govchemrxiv.org This allows for the controlled assembly of the long carbon chain, after which the protecting groups are removed to reveal the final polyyne structure. researchgate.net

On-Surface Synthesis: Fabricating and characterizing these highly reactive molecules on inert surfaces at low temperatures is another key research area. This method allows for the direct visualization of the polyynic structure with bond-resolved resolution and the characterization of intrinsic electronic properties without the complications of intermolecular interactions. oup.com

The ultimate goal of this research is to create stable, long-chain polyynes to study their unique properties, which are predicted to be extraordinary. By extrapolating from measurements on monodisperse polyynes of increasing length, scientists aim to predict the properties of carbyne, which is theorized to possess exceptional tensile strength and thermal conductivity. researchgate.netnih.govresearchgate.net The functionalization with atoms like bromine is crucial in this endeavor, as it allows for fine-tuning the electronic properties and stability of these molecular wires. polimi.it

The following table summarizes the primary research challenges and the corresponding future directions in the field of brominated and functionalized polyynes.

| Research Challenge | Future Research Direction | Rationale | Supporting Evidence |

| Inherent Instability | Supramolecular encapsulation in rotaxanes or carbon nanotubes. | Physically isolating the polyyne chain to prevent intermolecular reactions and degradation. | Encapsulation enhances thermal stability, with the effect increasing with chain length. mdpi.comacs.orgnih.gov |

| Reactive Precursors | Development of "masked alkyne" synthetic routes. | Temporarily protecting the reactive triple bonds during chain construction allows for higher yields and longer chains. | Cobalt complexes have been successfully used to synthesize polyrotaxanes with up to 34 contiguous triple bonds. nih.govnih.govchemrxiv.org |

| Characterization | On-surface synthesis and low-temperature scanning probe microscopy. | Enables precise structural determination and measurement of intrinsic electronic properties of individual chains. | Has been used to create and measure the band gap of a C₁₄ polyyne on an insulating surface. oup.com |

| Property Tuning | Synthesis of polyynes with diverse functional end-caps (e.g., halogens). | Halogenation and other functionalizations can modify electronic properties and improve stability. | Chlorine-capped polyynes show higher thermal stability, potentially due to stronger interaction with substrates and steric hindrance. polimi.it |

Q & A

Q. What experimental design strategies are optimal for synthesizing 1-Bromo-2,5,8,11,14-heptadecapentayne with high purity?

To optimize synthesis, employ orthogonal design to evaluate variables such as reaction temperature, solvent polarity, and stoichiometry of alkyne precursors. For example, coupling reactions involving bromo-alkynes (e.g., 1-Bromo-2-butyne) benefit from organometallic intermediates like zirconacyclopentadienes, which improve regioselectivity and yield . Use fractional factorial designs to isolate critical parameters, reducing experimental runs while maintaining statistical validity . Post-synthesis, validate purity via GC/HPLC (>97% purity threshold) and NMR to confirm structural integrity .

Q. How can researchers ensure safe handling and storage of poly-brominated alkynes like this compound?

Store the compound at 0°C–6°C in amber glass vials to prevent photodegradation and thermal instability, as recommended for analogous brominated aromatics . Use inert atmospheres (N₂/Ar) during synthesis to avoid unintended reactions. Safety protocols should include fume hoods, flame-resistant lab coats, and emergency neutralization kits (e.g., sodium bicarbonate for acid spills) .

Q. What characterization techniques are critical for verifying the structure of brominated poly-alkynes?

Combine ¹³C/¹H NMR to identify bromine substitution patterns and triple-bond positions. Mass spectrometry (HRMS) confirms molecular weight, while FT-IR detects C≡C stretches (~2100–2260 cm⁻¹). For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities . Cross-reference data with computational simulations (e.g., COMSOL Multiphysics) to validate electronic properties .

Advanced Research Questions

Q. How can contradictions in reaction yield data for this compound be systematically resolved?

Apply Design of Experiments (DoE) to identify interactions between variables (e.g., catalyst loading vs. solvent polarity). For example, low yields in Sonogashira couplings may arise from palladium catalyst deactivation; switching to CuI/ligand systems can improve efficiency . Use multivariate regression analysis to model yield discrepancies and optimize conditions . If spectroscopic data conflicts (e.g., unexpected byproducts), employ 2D-NMR (COSY, NOESY) to trace reaction pathways .

Q. What computational tools are effective for predicting the reactivity of bromo-alkynes in cross-coupling reactions?

Leverage density functional theory (DFT) to calculate transition-state energies and predict regioselectivity. Tools like Gaussian or ORCA model electronic effects of bromine substituents on alkyne activation . For large-scale systems, molecular dynamics simulations in COMSOL assess solvent effects and diffusion limitations . Pair computational insights with high-throughput screening to validate predictions experimentally .

Q. How can researchers address challenges in scaling up this compound synthesis while maintaining stereochemical fidelity?

Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. For example, microreactors with Pd/Cu co-catalysts improve reproducibility in gram-scale alkyne couplings . Monitor scalability using Process Analytical Technology (PAT) tools (e.g., in-line IR spectroscopy) for real-time quality control . For stereochemical drift, employ chiral auxiliaries or enantioselective catalysts (e.g., BINAP ligands) .

Methodological Considerations

Q. What strategies mitigate decomposition of poly-alkynes during long-term storage?

Lyophilize the compound under vacuum to remove trace moisture, which accelerates hydrolysis. Stabilize with radical inhibitors (e.g., BHT) and store in amber vials with PTFE-lined caps . Periodically reassay purity via GC-MS and recalibrate storage conditions based on degradation kinetics .

Q. How should researchers design kinetic studies to elucidate the mechanism of bromo-alkyne reactions?

Use stopped-flow NMR or UV-vis spectroscopy to track intermediate formation in real time. For example, monitor alkyne-palladium π-complexes in Sonogashira couplings . Apply Eyring analysis to derive activation parameters (ΔH‡, ΔS‡) and distinguish between concerted and stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.